BenchChemオンラインストアへようこそ!

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

TRPV1 NADA Ki

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea (CAS 1351649-32-5) is a synthetic, small-molecule hydroxynaphthyl urea derivative that functions as a potent antagonist of the human Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The compound belongs to a broader chemotype of heteroaryl urea TRPV1 antagonists but is distinguished by its specific substitution pattern combining a 2,6-difluorophenyl ring on one urea nitrogen and a 2-hydroxy-2-(naphthalen-1-yl)ethyl moiety on the other.

Molecular Formula C19H16F2N2O2
Molecular Weight 342.346
CAS No. 1351649-32-5
Cat. No. B2915574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
CAS1351649-32-5
Molecular FormulaC19H16F2N2O2
Molecular Weight342.346
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=C(C=CC=C3F)F)O
InChIInChI=1S/C19H16F2N2O2/c20-15-9-4-10-16(21)18(15)23-19(25)22-11-17(24)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,17,24H,11H2,(H2,22,23,25)
InChIKeyFOQPHBUHZNKPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea: TRPV1 Antagonist Procurement & Selection Guide


1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea (CAS 1351649-32-5) is a synthetic, small-molecule hydroxynaphthyl urea derivative that functions as a potent antagonist of the human Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel [1]. The compound belongs to a broader chemotype of heteroaryl urea TRPV1 antagonists but is distinguished by its specific substitution pattern combining a 2,6-difluorophenyl ring on one urea nitrogen and a 2-hydroxy-2-(naphthalen-1-yl)ethyl moiety on the other [2]. Its primary documented biological activity is competitive antagonism at the human TRPV1 receptor, with binding affinity data derived from heterologous expression systems and fluorescence-based calcium flux (FLIPR) assays [1].

Why Generic TRPV1 Antagonist Substitution Is Inadequate for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea


TRPV1 antagonists are not functionally interchangeable, as small structural modifications to the urea scaffold profoundly alter stimulus-dependent blocking potency, physicochemical properties, and pharmacokinetic behavior [1]. The target compound exhibits a stark, stimulus-dependent differential in antagonist potency—sub-picomolar Ki against NADA-induced activation but micromolar-range IC50 against acid (pH 5.5)-induced activation in distinct assay configurations [2]. Widely used tool compounds such as SB-366791 (IC50 ~5.7 nM) and JNJ-17203212 (hTRPV1 IC50 ~65 nM) lack this extreme stimulus-modality discrimination . Generic substitution without verifying the compound's exact performance in the intended activation mode (NADA, capsaicin, heat, or low pH) risks selecting an agent with orders-of-magnitude different potency, confounding experimental outcomes and compromising assay reproducibility.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea vs. TRPV1 Antagonist Comparators


Sub-Picomolar Affinity for NADA-Induced TRPV1 Activation vs. Nanomolar Affinity of Benchmark Antagonists

The target compound demonstrates a Ki of 0.030 nM for inhibition of NADA-induced human TRPV1 activation in CHO cells, representing an affinity approximately 190-fold greater than SB-366791 (IC50 ~5.7 nM) and over 2,000-fold greater than JNJ-17203212 (hTRPV1 IC50 ~65 nM) [1]. This sub-picomolar potency is among the highest reported for any urea-based TRPV1 antagonist against the endogenous agonist NADA.

TRPV1 NADA Ki antagonist potency

Stimulus-Mode Functional Selectivity: >466,000-Fold Potency Difference Between NADA and Acid-Induced TRPV1 Activation

In stark contrast to its sub-picomolar potency against NADA, the target compound exhibits an IC50 of 14,000 nM (14 μM) against pH 5.5-induced calcium influx in human 1321N1 cells, representing a >466,000-fold reduction in potency between activation modalities [1][2]. Under a different assay configuration (CHO cells, low pH), the compound shows an IC50 of 20 nM, indicating that the apparent pH sensitivity is influenced by cell background and assay conditions [3]. In comparison, JNJ-17203212 inhibits both pH (pIC50 7.23, ~59 nM) and capsaicin (pIC50 6.32, ~480 nM) with only an ~8-fold difference, and SB-705498 antagonizes capsaicin (IC50 3 nM), acid (IC50 0.1 nM), and heat (IC50 6 nM) with minimal modality discrimination .

TRPV1 stimulus-dependent functional selectivity NADA pH

Intermediate Capsaicin and Heat Antagonism: Positioned Between Ultra-Potent NADA Blockade and Weak Acid Antagonism

Against capsaicin-induced activation, the target compound exhibits a Ki of 0.300 nM, and against low 45°C heat-induced activation an IC50 of 7.30 nM [1]. These values place it at intermediate potency between its extreme NADA affinity (0.030 nM) and weak pH 5.5 activity (14,000 nM). For comparison, SB-366791 has a capsaicin pKb of 7.74 (~18 nM) and A-1165442 has a capsaicin IC50 of 9 nM, indicating that the target compound's capsaicin and heat potency is broadly comparable to or slightly better than these established antagonists, but critically, only the target compound simultaneously retains the extreme NADA selectivity [2].

TRPV1 capsaicin heat antagonist profiling

Preferential Targeting of Endogenous Vanilloid (NADA) Signaling Over Exogenous and Thermal TRPV1 Pathways

The compound's rank order of potency—NADA (Ki 0.030 nM) >> capsaicin (Ki 0.300 nM) > heat (IC50 7.30 nM) >> low pH (IC50 20–14,000 nM depending on assay)—reveals a pronounced preference for the endogenous vanilloid NADA over all other activation modalities [1]. This profile contrasts sharply with pan-modal TRPV1 antagonists such as SB-705498, which antagonizes capsaicin, acid, and heat with roughly equipotent nanomolar activity (IC50 3, 0.1, and 6 nM respectively), and with JNJ-17203212, which inhibits pH and capsaicin responses within one log unit . While direct selectivity panel data against related TRP channels (TRPV2, TRPV3, TRPV4, TRPA1, TRPM8) is not publicly disclosed for this compound, the extreme stimulus-mode discrimination within TRPV1 itself may provide sufficient pharmacological resolution for pathway-specific studies.

NADA endovanilloid TRPV1 functional selectivity signaling bias

Optimal Research Application Scenarios for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea Based on Quantitative Differentiation Evidence


Pharmacological Dissection of Endovanilloid (NADA) vs. Proton-Mediated TRPV1 Signaling

The >466,000-fold potency difference between NADA antagonism (Ki 0.030 nM) and pH 5.5 antagonism (IC50 14,000 nM) makes this compound uniquely suited for experiments that require selective blockade of NADA-driven TRPV1 responses while leaving acid-sensing function intact [1][2]. At concentrations in the low nanomolar range (1–10 nM), near-complete NADA-pathway inhibition can be achieved with minimal interference in proton-gated TRPV1 activity. This application is relevant to neuropathic pain and inflammatory hyperalgesia studies where endogenous NADA tone is hypothesized to predominate over tissue acidosis.

TRPV1 Modality-Specific Reporter Assays for High-Throughput Screening Cascades

The compound's distinct potency fingerprint across four activation modalities (NADA, capsaicin, heat, pH) enables its use as a pharmacological calibration standard in multi-modal TRPV1 screening panels [1]. By benchmarking the compound's known Ki/IC50 values in each modality, assay developers can validate the responsiveness and pharmacological integrity of each activation mode within a single experimental system, reducing the need for multiple reference antagonists.

Structure-Activity Relationship (SAR) Studies on Hydroxynaphthyl Urea TRPV1 Antagonists

As a member of the hydroxynaphthyl urea chemotype characterized by Jetter et al. (2007), this compound serves as a key reference point for SAR exploration around the 2,6-difluorophenyl substitution pattern and the hydroxyethyl linker [3]. Its extreme NADA selectivity distinguishes it from other urea-based TRPV1 ligands and provides a benchmark for understanding how modifications to the A-region (aryl urea) and B-region (linker) influence stimulus-dependent pharmacology.

In Vitro Target Engagement Studies Requiring High-Affinity TRPV1 Probes

With a Ki of 0.030 nM against NADA-activated human TRPV1, this compound achieves target saturation at concentrations far below those required for SB-366791 or JNJ-17203212, minimizing off-target risk due to mass action in complex biological matrices [1]. This makes it suitable for target engagement and receptor occupancy studies in native tissue preparations where low nanomolar probe concentrations are desirable.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.